molecular formula C14H22ClNO2 B3158058 Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride CAS No. 85532-41-8

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride

Cat. No. B3158058
CAS RN: 85532-41-8
M. Wt: 271.78 g/mol
InChI Key: DUZUEWHUONPTKI-UHFFFAOYSA-N
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Description

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride is an organic compound that likely contains an ester group (from the “ethyl … butanoate” part of the name), an amine group (from the “benzylamino” part), and a hydrochloride group. This suggests that it might be used in reactions involving these functional groups .


Molecular Structure Analysis

Based on its name, this compound likely has a benzyl group (a benzene ring attached to a CH2 group), an amine group (NH2), and an ester group (COOCH2CH3). The “3-methylbutanoate” part suggests a four-carbon chain with a methyl group on the third carbon .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of an ester group in this compound suggests it might have a fruity smell, as many esters do. The amine group could make it a base, meaning it would react with acids .

Future Directions

The future directions for research on this compound would depend on its potential uses. If it has medicinal properties, for example, future research might focus on testing its efficacy and safety in clinical trials. Alternatively, if it’s a useful reagent in organic synthesis, future research might explore new reactions it can participate in .

properties

IUPAC Name

ethyl 3-(benzylamino)-3-methylbutanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2.ClH/c1-4-17-13(16)10-14(2,3)15-11-12-8-6-5-7-9-12;/h5-9,15H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUZUEWHUONPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C)(C)NCC1=CC=CC=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(benzylamino)-3-methylbutanoate hydrochloride

CAS RN

85532-41-8
Record name Butanoic acid, 3-methyl-3-[(phenylmethyl)amino]-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85532-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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